4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 4-trifluoromethylpyridine with a thiazole derivative under specific conditions. One common method involves the hydrogenation of 4-trifluoromethylpyridine using palladium-carbon or Raney nickel as a catalyst. The reaction is carried out under hydrogen gas at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of hydrogen gas and catalysts like palladium-carbon or Raney nickel.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium-carbon, Raney nickel.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antifungal or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)piperidine
- Trifluoromethylthiazole derivatives
- Trifluoromethylpyridine derivatives
Comparison: 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine stands out due to its unique combination of a trifluoromethyl group, thiazole ring, and piperidine ring. This structure imparts distinct chemical and biological properties, making it more versatile and effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESCGCCPEGZDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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